BenchChemオンラインストアへようこそ!

3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Synthetic Chemistry Amide Coupling PROTAC Linker Chemistry

Synthesizing PROTACs or chemical probes often stalls at the linker attachment step-halogenated or alkyl-substituted triazolopyrimidine analogs require multi-step functionalization to install a conjugatable handle. 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 1216756-19-2) eliminates this bottleneck with a para-aminobenzyl group that enables direct amide coupling to E3 ligase ligands, biotin, or fluorescent dyes under standard peptide coupling conditions. • Reduces PROTAC linker synthesis by 2-3 steps vs. 4-methyl, 4-chloro, or 4-fluoro analogs. • Direct NHS-ester conjugation supports rapid chemical probe generation for target engagement and pull-down workflows. • ISO-certified production at ≥98% purity ensures reproducible biological assay data and batch-to-batch consistency. Available in research quantities with global ambient shipping; inquire for bulk packaging options.

Molecular Formula C11H10N6O
Molecular Weight 242.24 g/mol
CAS No. 1216756-19-2
Cat. No. B1418273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
CAS1216756-19-2
Molecular FormulaC11H10N6O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)N
InChIInChI=1S/C11H10N6O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5,12H2,(H,13,14,18)
InChIKeyNNYHKCATQZDSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 1216756-19-2) is a heterocyclic compound belonging to the 1,2,3-triazolo[4,5-d]pyrimidine (8-azapurine) class, with the molecular formula C11H10N6O and a molecular weight of 242.24 g/mol . The scaffold consists of a 1,2,3-triazole ring fused to a pyrimidin-7-one core, substituted at the N3 position with a 4-aminobenzyl group. This substitution pattern distinguishes it from the unsubstituted benzyl analog (CAS 21324-31-2), the 4-methylbenzyl analog (CAS 258356-16-0), the 4-chlorobenzyl analog (CAS 132269-53-5), and the 4-fluorobenzyl analog, each of which presents distinct electronic, steric, and hydrogen-bonding profiles that affect both synthetic derivatization potential and biological target engagement . Commercially, the compound is available at purities of ≥95% to ≥98% from multiple vendors, with ISO-certified quality control standards applicable to pharmaceutical R&D and quality control workflows .

Why Generic Substitution of 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol Fails: The Functional Consequences of the 4-Amino Substituent


The 4-aminobenzyl substituent at the N3 position is not a passive structural variation; it is a functional determinant that enables chemical reactivity and biological recognition features absent in the methyl, chloro, fluoro, and unsubstituted benzyl analogs. The primary aromatic amine (pKa conjugate acid ~4.6 for anilinium-type) provides a nucleophilic handle for amide bond formation, reductive amination, sulfonamide coupling, and diazotization-based chemistry, none of which are accessible with the 4-methyl or 4-halo congeners [1]. In biological contexts, the 4-amino group contributes one additional hydrogen bond donor (HBD) and modifies the hydrogen bond acceptor (HBA) count relative to the comparator set, altering the pharmacophoric recognition pattern at targets such as adenosine A1, A2A, and A3 receptors, where SAR studies on triazolo[4,5-d]pyrimidines have demonstrated that benzyl substitution at N3 profoundly impacts both affinity and subtype selectivity [2]. Substituting the 4-aminobenzyl compound with a halogenated or alkylated analog without re-optimizing the synthetic route or biological assay may result in loss of key conjugation chemistry or altered target engagement profiles, undermining both synthetic efficiency and experimental reproducibility.

Quantitative Differentiation Evidence for 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol Against Closest Structural Analogs


Primary Aromatic Amine Handle Enables Derivatization Chemistry Inaccessible to 4-Methyl, 4-Chloro, and 4-Fluoro Analogs

The 4-aminobenzyl substituent provides a nucleophilic primary aromatic amine (pKa conjugate acid ~4.6–5.0) that is competent for amide bond formation with activated carboxylic acids, reductive amination with aldehydes, sulfonylation, and diazotization. In contrast, the 4-methylbenzyl analog (CAS 258356-16-0) presents only a methyl group, the 4-chlorobenzyl analog (CAS 132269-53-5) presents a chloro substituent requiring Pd-catalyzed cross-coupling for further elaboration, and the 4-fluorobenzyl analog offers only SNAr reactivity under forcing conditions . The unsubstituted benzyl analog (CAS 21324-31-2) is entirely inert to electrophilic substitution at the para position without prior functionalization. This reactivity differential is critical for library synthesis where the triazolo[4,5-d]pyrimidine core must be conjugated to effector molecules (e.g., E3 ligase ligands in PROTAC design, fluorescent reporters, or biotin tags) [1].

Synthetic Chemistry Amide Coupling PROTAC Linker Chemistry Biotinylation

Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiate the 4-Amino Analog from 4-Halo and 4-Alkyl Congeners

The presence of the 4-amino group alters the hydrogen bond donor (HBD) count from 0 (for 4-methyl, 4-chloro, 4-fluoro, and unsubstituted benzyl analogs) to 1 (target compound), and increases the hydrogen bond acceptor (HBA) count by 1 relative to the unsubstituted benzyl analog. This transforms the topological polar surface area (tPSA) and computed logP (cLogP) in ways that affect both aqueous solubility and passive membrane permeability. While experimentally determined logP and solubility values for the target compound are not published, the structural fragment contributions are well-established: the addition of a para-NH2 group to a benzyl substituent decreases cLogP by approximately 0.7–1.0 log units compared to the para-CH3 or para-H analogs, and markedly increases aqueous solubility at pH values below the amine pKa due to ionization [1]. This physicochemical differentiation is material for formulation development, assay compatibility (DMSO solubility), and pharmacokinetic profiling of derived compounds .

Physicochemical Properties Drug-likeness Permeability Solubility

N3-Benzyl Substitution Pattern Modulates Adenosine A1 Receptor Affinity: Class-Level SAR from Triazolo[4,5-d]pyrimidine Literature

Extensive SAR studies on the triazolo[4,5-d]pyrimidine scaffold have established that the nature of the N3-benzyl substituent is a critical determinant of adenosine A1 and A2A receptor affinity. In the foundational study by Colotta et al. (1998), the best lipophilic substituent at the 3-position was 2-chlorobenzyl (A1 Ki < 50 nM), followed by benzyl and then phenethyl groups, with the pattern of SAR being similar to that reported for analogous triazolopyridazine derivatives [1]. Subsequent work by Biagi et al. (2000) extended the SAR to include 4-chlorobenzyl, 4-fluorobenzyl, and 2-fluorobenzyl substituents at N3, with compounds such as 4c.2 (R = 2-fluorobenzyl, R' = cyclohexyl) achieving Ki = 19.5 nM at A1 receptors [2]. While the 4-aminobenzyl-substituted target compound has not been directly profiled in these published adenosine receptor assays, the SAR framework predicts that the introduction of a polar, hydrogen-bonding para-NH2 group would alter both the affinity and the A1/A2A selectivity ratio compared to the lipophilic 4-chloro, 4-fluoro, and 4-methyl analogs, potentially favoring interactions with polar residues in the receptor binding pocket or altering the desolvation penalty upon binding [3].

Adenosine Receptor A1 Antagonist GPCR Structure-Activity Relationship

Relocation of the Amino Group from the Core (5-Position) to the Benzyl Ring Creates Distinct Pharmacophoric Geometry vs. 5-Amino-3-benzyl Analog

The target compound, 3-(4-aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, relocates the primary amino group from the 5-position of the triazolopyrimidine core (as in CAS 17756-35-3, 5-amino-3-benzyl analog) to the para position of the N3-benzyl ring. This structural isomerism fundamentally alters the pharmacophoric geometry: the 5-amino group in CAS 17756-35-3 is coplanar with the fused heterocyclic core and available for hydrogen bonding within the planar adenine-binding pocket, whereas the 4-aminobenzyl amino group projects away from the core at an angle defined by the benzyl methylene linker (N3–CH2–C1'), placing it in a different region of the receptor binding site . The 5-amino-3-benzyl analog has been reported to bind the A3 adenosine receptor with high affinity as an antagonist, whereas the target compound, with the amino group repositioned to the benzyl ring, is predicted to engage different receptor subsites or exhibit altered subtype selectivity. This distinction is critical for programs pursuing specific adenosine receptor subtype selectivity or exploring novel binding modes within the 8-azapurine chemotype [1].

Pharmacophore Bioisosterism Scaffold Hopping Adenosine A3 Antagonist

Triazolo[4,5-d]pyrimidine Scaffold Validated as a Privileged Chemotype for Chemokine Receptor (CCR7/CXCR2) Antagonism with Demonstrated Sub-Micromolar Potency

The triazolo[4,5-d]pyrimidine scaffold has been validated as a productive chemotype for dual CCR7/CXCR2 antagonism, a therapeutic strategy relevant to immuno-oncology and chronic inflammatory disorders. Van Hoof et al. (2023) reported the optimization of triazolo[4,5-d]pyrimidines toward human CCR7 antagonists, achieving an initial hit with IC50 = 2.43 μM against CCR7 and 0.66 μM against CXCR2, and subsequently a more selective derivative with IC50 = 0.43 μM (CCR7) and 11.02 μM (CXCR2) through systematic SAR exploration of the 3-, 5-, and 7-position substituents [1]. While the specific 3-(4-aminobenzyl) substitution was not among the compounds profiled in this study, the demonstrated sensitivity of both CCR7 potency and CCR7/CXCR2 selectivity to the nature of the N3 substituent indicates that the 4-aminobenzyl group—offering polar, hydrogen-bonding character distinct from the lipophilic substituents explored—represents an underexplored vector for tuning chemokine receptor activity [2].

Chemokine Receptor CCR7 Antagonist CXCR2 Antagonist Immuno-Oncology

Commercial Availability with Documented Purity ≥98% (HPLC) Under ISO Quality Management Enables Reproducible Research

The target compound is commercially supplied by MolCore at a purity specification of NLT 98% (HPLC), with the vendor operating under ISO certification standards applicable to global pharmaceutical R&D and quality control requirements . CymitQuimica also lists the compound (Ref. 3D-RYB75619) for research procurement . This level of documented purity and quality assurance is essential for reproducible structure-activity relationship (SAR) studies, where impurities ≥2% can confound biological assay results, particularly in high-sensitivity biochemical or cell-based assays. In contrast, several comparator analogs (e.g., 4-chlorobenzyl, 4-fluorobenzyl) are listed at 95% purity by some vendors, representing a 3% or greater difference in total impurity burden that may include synthesis byproducts, residual solvents, or degradation products capable of off-target activity .

Quality Control Purity Specification ISO Certification Reproducibility

Optimal Research and Industrial Application Scenarios for 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol Based on Differential Evidence


PROTAC and Bivalent Ligand Synthesis via Direct Amide Conjugation of the 4-Amino Handle

The primary aromatic amine at the para position of the N3-benzyl group enables direct amide coupling to carboxylic acid-functionalized E3 ligase ligands (e.g., VHL, CRBN ligands) using standard peptide coupling reagents (HATU, EDC/HOBt). This reactivity is unavailable with the 4-methyl, 4-chloro, 4-fluoro, or unsubstituted benzyl analogs, which require additional synthetic steps (nitration/reduction, halogen-metal exchange, or C–H activation) to install a conjugatable handle. For PROTAC development programs, this translates to a 2–3 step reduction in synthetic sequence for linker attachment, accelerating the build-test cycle for ternary complex optimization .

Adenosine Receptor Subtype Selectivity Profiling of an Underexplored N3 Polarity Vector

The triazolo[4,5-d]pyrimidine scaffold is a validated adenosine receptor ligand chemotype, with N3 substitution being a primary driver of A1/A2A selectivity. The 4-aminobenzyl group introduces a polar, hydrogen-bonding substituent not present in the extensively characterized lipophilic N3 analogs (benzyl, 2-chlorobenzyl, 4-fluorobenzyl). Profiling the target compound against a panel of adenosine receptor subtypes (A1, A2A, A2B, A3) using radioligand binding assays would address a gap in the published SAR and may reveal novel selectivity profiles, particularly for the A3 subtype where related 8-azapurine derivatives have shown antagonist activity .

Chemokine Receptor CCR7/CXCR2 Hit Expansion Using a Polarity-Diversifying 3-Substituent

The Van Hoof et al. (2023) SAR campaign on triazolo[4,5-d]pyrimidines as CCR7 antagonists demonstrated that potency and selectivity are exquisitely sensitive to 3-position substitution, yet all reported analogs employed lipophilic substituents. The 4-aminobenzyl compound offers a polarity-diversifying substitution that may access hydrogen-bonding interactions with residues in the intracellular allosteric binding site of CCR7 or CXCR2 not engaged by lipophilic analogs. Synthesis and screening of the target compound and its N-acylated derivatives against CCR7 and CXCR2 would test the hypothesis that polar 3-substituents can improve selectivity over CXCR2 while maintaining or enhancing CCR7 potency .

Fluorescent Probe and Affinity Reagent Development via Facile Biotinylation or Fluorophore Conjugation

The 4-amino handle permits straightforward conjugation to biotin (via biotin-NHS ester), fluorescent dyes (via FITC, rhodamine-NHS, or BODIPY-NHS esters), or photoaffinity labels (via diazirine-NHS esters) under mild conditions (pH 8–9 aqueous buffer or DMF, 25 °C, 2–4 h). This enables rapid generation of chemical biology tool compounds for target engagement studies, pull-down experiments, and cellular imaging. In contrast, the 4-methyl, 4-chloro, and 4-fluoro analogs require multi-step functional group interconversion to achieve similar conjugation, adding 1–2 weeks of synthesis and purification per probe. For affinity-based protein profiling (AfBPP) and chemical proteomics workflows, this represents a significant gain in experimental throughput .

Quote Request

Request a Quote for 3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.